molecular formula C12H16BrNO2S B1277431 1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine CAS No. 850429-73-1

1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine

Cat. No. B1277431
CAS RN: 850429-73-1
M. Wt: 318.23 g/mol
InChI Key: OAJCSDNGGCUYRJ-UHFFFAOYSA-N
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Description

The compound "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" is a chemically synthesized molecule that belongs to the class of sulfonamides, which are known for their wide range of biological activities. The presence of the sulfonyl group attached to a piperidine ring and the bromo-methylphenyl moiety suggests that this compound could be of interest in the development of new pharmaceuticals or agrochemicals.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multicomponent reactions, as seen in the preparation of functionalized piperidines using bromodimethylsulfonium bromide (BDMS) as a catalyst . The process typically includes the combination of aromatic aldehydes, amines, and 1,3-dicarbonyl compounds. In the case of 1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine, a similar synthetic route could be employed, possibly involving a bromo-methylphenyl derivative as the starting aromatic aldehyde.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a piperidine ring. This structure is crucial for the biological activity of these compounds. For instance, the introduction of a benzhydryl group and subsequent sulfonation has been shown to yield compounds with antimicrobial activity . The molecular structure of "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" would likely exhibit similar characteristics, with the bromo-methyl substituent influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including substitutions and cycloadditions. For example, tetrahydropyridines can react with organic azides to form piperidylidene-2-sulfonamides . The bromo-methylphenyl group in "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" could potentially participate in electrophilic aromatic substitution reactions, further diversifying the chemical space of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group typically increases the compound's polarity, which can affect its solubility and stability. The bromo-methylphenyl group could also impact the compound's boiling point, melting point, and overall reactivity. The antimicrobial activity of similar compounds has been linked to the nature of substitutions on the aromatic ring , suggesting that the specific substituents on "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" would play a significant role in its biological properties.

Scientific Research Applications

Synthesis and Anticancer Potential

  • Piperidine derivatives have been synthesized and evaluated for their potential as anticancer agents. Specifically, compounds involving piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have shown promising results. Some derivatives, such as compounds 6h, 6j, and 6e, demonstrated strong anticancer properties relative to doxorubicin, a standard reference in this context (Rehman et al., 2018).

Antimicrobial Applications

  • N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus have been synthesized and shown significant antibacterial activities. For instance, compound 8g exhibited notable growth-inhibitory effects against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Application in Neuroleptics and Anesthetics

  • Piperidine derivatives are of interest in fields like neuroleptics, local anesthetics, analgetics, and antidiarrhoeal agents. The synthesis of 4,4-disubstituted piperidines, which has relevance in these fields, can be realized starting from functionally appropriate piperidine derivatives (Huybrechts & Hoornaert, 1981).

Antimicrobial Activity against Plant Pathogens

  • Certain piperidine derivatives have been synthesized and evaluated for their effectiveness as antimicrobial agents, specifically against bacterial and fungal pathogens of tomato plants. The structure-activity evaluation study revealed that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences their antibacterial activity (Vinaya et al., 2009).

Evaluation as Enzyme Inhibitors

  • Piperidine-based compounds have been synthesized and screened for their inhibitory activity against enzymes like butyrylcholinesterase (BChE), which are significant in therapeutic applications. Molecular docking studies have further elucidated the binding affinity of these compounds in human BChE protein, indicating their potential in therapeutic uses (Khalid et al., 2016).

Safety and Hazards

  • Emergency Phone Number : Refer to safety data sheets for specific emergency information .

properties

IUPAC Name

1-(3-bromo-4-methylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-10-5-6-11(9-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJCSDNGGCUYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428447
Record name 1-(3-Bromo-4-methylbenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-methylphenylsulfonyl)piperidine

CAS RN

850429-73-1
Record name 1-(3-Bromo-4-methylbenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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